Chloroacetyl-DL-serine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

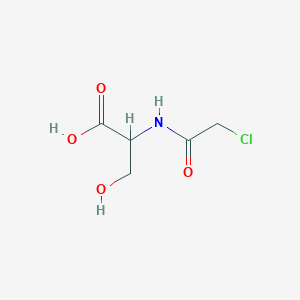

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJRDDJGFXEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80174-65-8, 67206-28-4 | |

| Record name | NSC163127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: N-Chloroacetyl-DL-serine in Biocatalytic Resolution

Executive Summary

N-Chloroacetyl-DL-serine (N-CAP-Ser) serves as a critical intermediate in the industrial and laboratory-scale production of optically pure serine enantiomers. While L-serine is a fundamental proteinogenic amino acid, D-serine has emerged as a high-value target in neurology due to its role as a co-agonist at the NMDA receptor. This guide details the chemical synthesis of N-CAP-Ser, its application as a substrate for Aminoacylase I (ACY-1) in kinetic resolution, and the downstream processing required to isolate high-purity enantiomers.

Chemical Foundation & Mechanistic Insight

The "Chloroacetyl Advantage"

In biocatalytic resolutions, the choice of the N-acyl protecting group dictates the reaction velocity (

-

Electronic Activation: The chlorine atom is highly electronegative (

), exerting a strong inductive effect (-I) on the adjacent carbonyl carbon. This withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the active site serine or zinc-bound water of the aminoacylase enzyme. -

Leaving Group Ability: Upon hydrolysis, the leaving group is chloroacetate (

) rather than acetate (

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-(2-chloroacetamido)-3-hydroxypropanoic acid |

| Molecular Formula | C |

| Molecular Weight | 181.57 g/mol |

| Solubility | Soluble in water, ethanol; sparingly soluble in ether. |

| Stability | Stable at neutral pH; hydrolyzes in strong acid/base or elevated temperatures. |

Synthesis Protocol: Modified Schotten-Baumann Acylation

The synthesis of N-chloroacetyl-DL-serine from DL-serine and chloroacetyl chloride requires strict pH control to prevent the hydrolysis of the acid chloride reagent before it can acylate the amine.

Reagents

-

Substrate: DL-Serine (99% purity)

-

Acylating Agent: Chloroacetyl chloride (Caution: Lachrymator, corrosive)

-

Base: 2M and 5M Sodium Hydroxide (NaOH)

-

Solvent: Deionized water, Acetone (optional co-solvent)

-

Acid: Concentrated Hydrochloric acid (HCl) for precipitation

Step-by-Step Methodology

-

Solubilization: Dissolve 0.5 mol of DL-serine in 250 mL of 2M NaOH. Chill the solution to 0–5°C in an ice bath. Low temperature is critical to minimize side reactions.

-

Acylation: Add 0.6 mol of chloroacetyl chloride dropwise over 60 minutes.

-

Simultaneous Addition: Concurrently add 5M NaOH dropwise to maintain the pH between 10.0 and 11.0 .

-

Monitoring: If pH drops below 9, the amine group of serine becomes protonated (

) and non-nucleophilic, halting the reaction. If pH exceeds 12, rapid hydrolysis of chloroacetyl chloride occurs.

-

-

Reaction Completion: Stir for an additional 2 hours at room temperature.

-

Acidification & Isolation:

-

Cool the mixture back to 0°C.

-

Acidify slowly with concentrated HCl to pH ~1.5.

-

N-chloroacetyl-DL-serine will precipitate or can be extracted with ethyl acetate if the yield is low.

-

-

Purification: Recrystallize from water or ethanol/ether to remove unreacted serine and chloroacetic acid byproducts.

Biocatalytic Resolution Protocol

This protocol utilizes Aminoacylase I (EC 3.5.1.14) , typically derived from Hog Kidney or Aspergillus sp., to selectively hydrolyze the L-isomer.

Experimental Workflow Diagram

Figure 1: Enzymatic kinetic resolution workflow. The enzyme selectively targets the L-enantiomer, leaving the D-enantiomer protected.

Detailed Procedure

-

Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer, pH 7.5. Add 0.5 mM

as a cofactor to enhance Aminoacylase I stability and activity. -

Substrate Solution: Dissolve N-chloroacetyl-DL-serine (0.1 M final concentration) in the buffer. Adjust pH to 7.5 with dilute NaOH if necessary.

-

Enzyme Addition: Add Aminoacylase I (approx. 10–20 units per mmol of substrate).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Monitoring: Monitor the reaction by TLC (n-butanol:acetic acid:water 3:1:1) or HPLC (see Section 4).[1] The reaction typically reaches 50% conversion (theoretical maximum for resolution) within 4–12 hours.

-

Termination: Heat the reaction mixture to 80°C for 10 minutes to denature the enzyme, or proceed directly to separation if using an immobilized enzyme column.

Analytical Validation (HPLC)

To verify the resolution, use one of the following validated HPLC methods.

| Parameter | Method A: Chiral Column (Direct) | Method B: Derivatization (Indirect) |

| Column | Astec CHIROBIOTIC™ T (Teicoplanin) | C18 Reverse Phase (e.g., Agilent Zorbax) |

| Mobile Phase | MeOH:Water (80:20) + 0.1% TEAA | A: Acetate buffer pH 5.5B: Acetonitrile |

| Derivatization | None required | OPA/NAC (o-phthalaldehyde / N-acetyl-L-cysteine) |

| Detection | UV @ 210 nm | Fluorescence (Ex: 340nm, Em: 450nm) |

| Selectivity | Separates D-Ser, L-Ser, and N-CAP-Ser | Separates diastereomers of D-Ser and L-Ser |

Downstream Processing & Purification

Separating the free L-serine from the unreacted N-chloroacetyl-D-serine relies on their solubility and charge differences.

Separation Logic Diagram

Figure 2: Downstream purification strategy utilizing ion-exchange chromatography to separate the zwitterionic free amino acid from the anionic N-protected species.

Protocol

-

Ion Exchange: Pass the filtered reaction mixture through a cation exchange column (e.g., Dowex 50W-X8,

form).-

L-Serine: Being a free amino acid, it will bind to the resin.

-

N-CAP-D-Serine & Chloroacetic Acid: These acidic species will flow through the column with the water wash.

-

-

L-Serine Recovery: Elute the column with 2M

. Evaporate the eluate to obtain crude L-serine, then recrystallize from ethanol/water. -

D-Serine Recovery: Acidify the flow-through fraction (containing N-CAP-D-Serine) with HCl and reflux for 2–3 hours to chemically hydrolyze the chloroacetyl group. Neutralize and purify via the same ion-exchange method to isolate D-serine.

Safety & Handling Information

-

Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator. Handle only in a fume hood with full PPE (gloves, goggles, face shield).

-

N-Chloroacetyl-DL-serine: May act as a skin irritant. As an alkylating agent derivative, it should be handled with caution to avoid potential sensitization.

-

Chloroacetic Acid (Byproduct): Toxic by skin absorption and ingestion. Ensure waste streams are treated according to local hazardous waste regulations.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for Schotten-Baumann procedures and resolution logic).

-

Birnbaum, S. M., Levintow, L., Kingsley, R. B., & Greenstein, J. P. (1952). "Specificity of Amino Acid Acylases." Journal of Biological Chemistry, 194, 455-470. Link

-

Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

-

Sigma-Aldrich. (n.d.). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Note. Link

-

PubChem. (n.d.). "N-Chloroacetyl-DL-serine Compound Summary." Link

Sources

Chloroacetyl-DL-serine CAS number and chemical data.

An In-depth Technical Guide to Chloroacetyl-DL-serine: Synthesis, Applications, and Analytical Methodologies

Introduction

This compound is a chemically modified, non-proteinogenic amino acid derivative of significant interest to the scientific community. As a derivative of DL-serine, it possesses a chiral center but is utilized as a racemic mixture, providing a versatile building block for various synthetic applications. The incorporation of a chloroacetyl group onto the amine of the serine backbone introduces a reactive electrophilic site. This functional handle is pivotal, allowing for covalent modification and conjugation, making this compound a valuable intermediate in pharmaceutical synthesis, biochemical research, and peptide chemistry.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key applications, and analytical considerations for researchers and drug development professionals.

Core Chemical and Physical Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for this compound has been consolidated from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 67206-28-4 | [1][2][3] |

| Alternate CAS | 80174-65-8 | [1] |

| Molecular Formula | C₅H₈ClNO₄ | [1][2] |

| Molecular Weight | 181.53 g/mol (also cited as 181.57 g/mol ) | [1][2][3] |

| IUPAC Name | N-(chloroacetyl)serine | |

| Alternate Names | ClAc-DL-Ser-OH | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 117-125 °C (with decomposition) | [1] |

| Purity | ≥ 97% | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

| Solubility | Soluble in water | [3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the parent amino acid, DL-serine. This reaction, a variation of the Schotten-Baumann reaction, involves the reaction of the amino group of DL-serine with chloroacetyl chloride in an aqueous alkaline medium. The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amino group, which would render it non-nucleophilic.

Plausible Synthetic Protocol

This protocol is based on established chemical principles for the N-acylation of amino acids.[5][6]

Materials:

-

DL-Serine (CAS: 302-84-1)

-

Chloroacetyl Chloride (CAS: 79-04-9)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Hydrochloric Acid (HCl), dilute solution

-

Deionized Water

Step-by-Step Methodology:

-

Dissolution: Dissolve DL-Serine in an aqueous solution of sodium hydroxide or sodium bicarbonate at a cooled temperature (0-5°C) with stirring. The molar equivalent of the base should be at least twice that of the DL-Serine to neutralize the generated HCl and maintain basic conditions.

-

Acylation: Slowly add chloroacetyl chloride dropwise to the stirring solution. It is critical to maintain the low temperature to control the exothermic reaction and minimize side reactions, such as hydrolysis of the chloroacetyl chloride. The reaction is typically vigorous.

-

Reaction Monitoring: Allow the reaction to proceed for 1-3 hours at room temperature after the addition is complete. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Acidification: Once the reaction is complete, the mixture is typically washed with an organic solvent like dichloromethane to remove any unreacted chloroacetyl chloride or non-polar impurities. The aqueous layer is then carefully acidified with dilute HCl to a pH of approximately 2-3. This step protonates the carboxylate group, causing the product, this compound, to precipitate out of the solution as it is less soluble in its acidic form.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[7]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Core Applications in Research and Development

The utility of this compound stems from the reactive chloroacetyl group, making it a key intermediate in several scientific fields.[1]

-

Pharmaceutical Development: This compound is a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The chloroacetyl moiety can act as an alkylating agent, allowing for the formation of new carbon-nitrogen or carbon-sulfur bonds. This is particularly relevant in the development of drugs targeting neurological disorders and in the broader field of medicinal chemistry where chlorine-containing compounds are prevalent.[1][8]

-

Biochemical Research: In the laboratory, this compound is used as a tool for studying enzyme inhibition and protein interactions.[1] The electrophilic nature of the chloroacetyl group allows it to covalently bind to nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a valuable probe for understanding metabolic pathways and disease mechanisms.[1]

-

Peptide Synthesis: The compound is employed in the synthesis of modified peptides.[1] It can be incorporated into a peptide sequence to introduce a reactive site for subsequent conjugation, such as attaching fluorescent labels, cross-linkers, or other molecules to study peptide function and localization.

Analytical Methodologies

Quantitative and qualitative analysis of this compound requires specific analytical techniques, as the molecule lacks a strong chromophore for direct UV detection in HPLC.

Proposed Analytical Protocol: RP-HPLC with Pre-Column Derivatization

For accurate quantification in biological matrices or for purity assessment, a derivatization step is often necessary to attach a UV-active or fluorescent tag to the molecule.[9][10][11]

Principle: The primary or secondary amine of the amino acid derivative reacts with a derivatizing agent to form a product that can be easily detected. A common agent is o-Phthaldialdehyde (OPA) in the presence of a thiol, which reacts to form a highly fluorescent isoindole derivative.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffered solution).

-

Derivatization: In a vial, mix the sample solution with the OPA/thiol reagent. The reaction is typically rapid and proceeds at room temperature.

-

Chromatographic Separation: Inject the derivatized sample onto a Reverse-Phase HPLC (RP-HPLC) column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the specific derivative formed.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the unknown sample.

Alternative Method: Gas Chromatography (GC)

Gas chromatography can also be employed, particularly for purity analysis. This would likely require derivatization to increase the volatility of the molecule, for example, by converting the carboxylic acid to its methyl or silyl ester.[9][12]

Analytical Workflow Diagram

Caption: Workflow for HPLC analysis with pre-column derivatization.

Safety, Handling, and Storage

While DL-Serine itself is a benign amino acid, the introduction of the chloroacetyl group modifies its reactivity and potential hazards.[13][14] The synthesis precursor, chloroacetyl chloride, is toxic, corrosive, and reacts violently with water.[15]

-

Handling: Handle this compound in a well-ventilated area, preferably a fume hood. Avoid breathing dust.[13][14] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis and biomedical research. Its bifunctional nature—a chiral amino acid core and a reactive chloroacetyl group—provides a platform for constructing complex molecules, probing biological systems, and developing novel therapeutics. Researchers utilizing this compound should have a firm grasp of its chemical properties, employ appropriate synthetic and analytical methods, and adhere to strict safety protocols to ensure successful and safe experimentation.

References

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

DL-Serine | C3H7NO3 | CID 617. PubChem, National Institutes of Health. [Link]

-

The Role of DL-Serine in Cognitive Health & Pharmaceutical Synthesis. Autech Industry Co.,Limited. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Safety Data Sheet: L-Serine. Carl ROTH. [Link]

-

Syntheses of chloroacetyl chloride derivatives. ResearchGate. [Link]

-

How to quantify L-Serine Methl ester by RP-HPLC? ResearchGate. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

-

SAFETY DATA SHEET - DL-Serine. Alfa Aesar. [Link]

-

The development of a GC-FID method for indirect quantification of chloroacetyl chloride. Journal of Applied Pharmaceutical Science. [Link]

-

Serine. NIST WebBook. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

- Method for preparing D-serine and L-serine with DL-serine as raw material.

-

Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central, National Institutes of Health. [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

-

Separation and detection of D-/L-serine by conventional HPLC. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 67206-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. DL-Serine | 302-84-1 [chemicalbook.com]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. fishersci.com [fishersci.com]

- 14. geneseo.edu [geneseo.edu]

- 15. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes: Protocol for the Use of Chloroacetyl-DL-serine in Cell Culture

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of Chloroacetyl-DL-serine in mammalian cell culture. This compound is an amino acid derivative with potential utility as a biochemical probe or intermediate in pharmaceutical synthesis.[1] Its key feature is the reactive chloroacetyl group, which classifies it as a potential irreversible inhibitor of specific cellular enzymes.[1][2][3] This guide details the compound's mechanism of action, provides protocols for its preparation and safe handling, and outlines a robust methodology for its application in cell-based assays, including the critical step of determining optimal working concentrations.

Introduction and Scientific Background

This compound is a synthetic derivative of the amino acid serine. The addition of a chloroacetyl group to the amino group of DL-serine transforms it from a simple metabolite into a reactive chemical probe. While the parent molecule, serine, plays crucial roles in protein synthesis, cell proliferation, and neurotransmission[4], the chloroacetylated form is expected to act as an alkylating agent.

This reactivity makes this compound a tool for investigating cellular pathways by irreversibly modifying proteins. Such compounds are invaluable in drug discovery and mechanistic studies to permanently block the function of a target protein, allowing researchers to study the downstream consequences.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67206-28-4 | [1][6] |

| Molecular Formula | C₅H₈ClNO₄ | [1][6] |

| Molecular Weight | 181.57 g/mol | [6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 117-125 °C (decomposes) | [1] |

| Storage | 0-8 °C, desiccate | [1][6] |

Principle of Action: Irreversible Covalent Inhibition

The primary mechanism of action for this compound in a biological context is predicted to be irreversible enzyme inhibition through covalent modification. The chloroacetyl group is an electrophilic moiety, making it susceptible to attack by nucleophilic functional groups present in amino acid side chains within proteins.

Haloacetyl derivatives are well-characterized as sulfhydryl-reactive agents, meaning they readily form stable, covalent bonds with the thiol group (-SH) of cysteine residues.[7] They can also react with other nucleophiles like the hydroxyl group of serine or the imidazole group of histidine, though typically with lower reactivity. This covalent modification permanently alters the protein's structure and, if it occurs within an enzyme's active site, leads to irreversible inactivation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. Irreversible Inhibitors [sigmaaldrich.com]

- 4. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme inhibitors, reversible_and_irreversible | PPTX [slideshare.net]

- 6. 67206-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note: Chloroacetyl-DL-serine as a Versatile Chemical Probe for Covalent Proteomics

Audience: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and pharmacology.

Abstract: The functional characterization of enzymes within their native biological context remains a significant challenge in proteomics. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study enzyme function directly in complex biological systems.[1][2] This application note details the experimental use of Chloroacetyl-DL-serine, a serine amino acid analog equipped with a reactive chloroacetyl electrophile, as a probe for covalent proteomics. We present the scientific principles governing its reactivity, detailed protocols for its application in activity-based profiling of proteomes, and methodologies for downstream analysis by mass spectrometry. Furthermore, we illustrate its utility in competitive profiling assays for inhibitor discovery and validation. This guide provides researchers with the foundational knowledge and practical steps to leverage this compound for the covalent labeling and functional investigation of proteins.

Scientific Principle: The Dual-Functionality of this compound

The efficacy of this compound as a proteomic probe is rooted in its bifunctional chemical architecture: a serine scaffold for potential biomolecular recognition and a highly reactive chloroacetyl group that acts as a covalent "warhead".

1.1. The Serine Scaffold: Targeting a Class of Enzymes Serine is a fundamental amino acid involved in the catalytic activity of numerous enzyme classes, most notably serine hydrolases and proteases.[3][4][5] The serine backbone of the probe is hypothesized to guide it toward the active sites of enzymes that recognize serine residues, either as substrates or as key catalytic components. This provides a potential layer of targeting specificity within the vast complexity of the proteome.

1.2. The Chloroacetyl Warhead: Mechanism of Covalent Modification The chloroacetyl group is a potent alkylating agent.[6] It functions as an electrophile that forms stable, irreversible covalent bonds with nucleophilic amino acid residues via an SN2 reaction. The primary targets within a protein are the side chains of:

-

Cysteine (Thiol group): The highly nucleophilic thiol group of cysteine is the most common and reactive target for chloroacetyl groups, forming a stable thioether bond.[6]

-

Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine are also susceptible to alkylation.

-

Lysine (Amine group): The primary amine of the lysine side chain can be targeted, particularly at neutral to basic pH.

-

N-terminus (Alpha-amine group): The free amino group at the N-terminus of a protein can also be a site of modification.

The reaction rate and specificity can be influenced by the local microenvironment of the residue and the experimental pH.[7] For instance, maintaining a pH near neutral (7.0-7.5) generally favors the modification of the more nucleophilic cysteine residues.

Diagram: Covalent Labeling Mechanism

The diagram below illustrates the nucleophilic attack of a cysteine thiol group on the electrophilic carbon of the chloroacetyl moiety, resulting in the formation of a stable thioether bond and the release of hydrochloric acid.

Caption: Covalent modification of a cysteine residue by this compound.

Core Application: Activity-Based Protein Profiling (ABPP) Workflow

This section provides a comprehensive workflow for labeling a complex proteome (e.g., cell or tissue lysate) with this compound to identify active enzymes. The workflow is designed for downstream analysis by mass spectrometry.

Diagram: ABPP Experimental Workflow

Sources

- 1. Chemical Proteomic Analysis of Serine Hydrolase Activity in Niemann-Pick Type C Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Proteomic characterization of serine hydrolase activity and composition in normal urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. psecommunity.org [psecommunity.org]

Chloroacetyl-DL-serine in the formulation of specialty polymers.

Application Note: Functionalizing Specialty Polymers using Chloroacetyl-DL-Serine

Executive Summary

In the landscape of specialty polymer formulation, N-Chloroacetyl-DL-serine represents a high-value "dual-function" synthon. Unlike standard amino acids, it possesses a reactive

This application note details the protocols for utilizing this compound in two critical drug development workflows:

-

Reactive Scaffold Synthesis: Grafting the molecule onto polysaccharide backbones to create thiol-responsive hydrogels.

-

Poly(ester amide) (PEA) Polymerization: Using the chloroacetyl group as an electrophile to drive metal-halide salt polycondensation, yielding biodegradable polymers for controlled release.

Chemical Basis & Mechanism[1]

The utility of N-Chloroacetyl-DL-serine relies on the differential reactivity of its three functional groups. Understanding this hierarchy is essential for preventing cross-reactivity during formulation.

-

Carboxyl Group (

): The primary attachment point for grafting onto amine-rich polymers (e.g., Chitosan, Poly-L-lysine) via carbodiimide coupling. -

Hydroxyl Group (Side Chain): Provides hydrophilicity and sites for hydrogen bonding, influencing the degradation rate (hydrolysis) of the resulting polymer.

-

Chloroacetyl Group (Electrophile): The "active site." At physiological pH (7.0–7.4), it undergoes

substitution with thiols (sulfhydryls) to form stable thioether bonds. This is the mechanism for drug conjugation or crosslinking.

Mechanistic Diagram: Differential Reactivity

Caption: Functional decomposition of N-Chloroacetyl-DL-serine showing orthogonal reaction pathways for backbone grafting and drug conjugation.

Protocol A: Synthesis of Thiol-Reactive Hydrogel Scaffolds

Objective: To functionalize a Chitosan backbone with this compound, creating a "pre-activated" hydrogel capable of covalently binding cysteine-containing drugs or peptides.

Materials:

-

Chitosan (Low molecular weight, deacetylation >75%)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

NHS (N-Hydroxysuccinimide)

-

Solvent: 1% Acetic Acid (aq), DMF/Water co-solvent.

Experimental Workflow:

-

Polymer Solubilization:

-

Dissolve Chitosan (1.0 g) in 100 mL of 1% (v/v) acetic acid. Stir overnight to ensure complete dissolution.

-

Adjust pH to 5.5 using 1M NaOH (dropwise). Critical: pH > 6.0 will cause chitosan precipitation.

-

-

Activation of this compound:

-

In a separate vessel, dissolve N-Chloroacetyl-DL-serine (1.5 eq relative to chitosan amine units) in 10 mL DMF/Water (1:1).

-

Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at 4°C to form the active NHS-ester.

-

Note: Low temperature prevents hydrolysis of the chloroacetyl group.

-

-

Grafting Reaction:

-

Add the activated serine solution dropwise to the chitosan solution under vigorous stirring.

-

React for 24 hours at room temperature in the dark.

-

Why Dark? Haloacetyls can be light-sensitive over long exposures.

-

-

Purification:

-

Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 3 days, changing water every 6 hours to remove unreacted EDC/NHS and serine.

-

Lyophilize (freeze-dry) to obtain the white, fibrous product: Chitosan-g-ChloroacetylSerine .

-

Validation (Self-Check):

-

FTIR Analysis: Look for the appearance of a new amide peak (Amide I) at 1650 cm⁻¹ (grafting) and the C-Cl stretch (weak) around 700–750 cm⁻¹.

-

Solubility Test: The product should remain soluble in acidic media but may show increased gelation properties due to hydrophobic interactions of the chloroacetyl group.

Protocol B: Covalent Drug Loading (Thiol-Ene Conjugation)

Objective: To attach a thiolated peptide (e.g., Glutathione or a Cysteine-terminated therapeutic) to the scaffold synthesized in Protocol A.

Mechanism:

Step-by-Step:

-

Buffer Preparation: Prepare a Phosphate Buffered Saline (PBS) solution, pH 7.4, containing 5 mM EDTA.

-

Expert Insight: EDTA is mandatory to chelate trace metals that catalyze disulfide formation (oxidation) of the drug before it can react with the polymer.

-

-

Solubilization: Dissolve the Chitosan-g-ChloroacetylSerine (10 mg/mL) in the buffer.

-

Conjugation:

-

Add the Thiolated Drug (1.2 molar excess relative to calculated chloroacetyl groups).

-

Flush headspace with Nitrogen (to prevent thiol oxidation).

-

Stir for 6–12 hours at room temperature.

-

-

Quenching (Optional but Recommended):

-

Add

-mercaptoethanol or Cysteine (excess) to react with any remaining chloroacetyl groups. This "caps" the polymer, preventing non-specific binding in vivo.

-

Quantitative Data Summary: Typical Conjugation Efficiencies

| Parameter | Value | Notes |

| Reaction pH | 7.2 – 8.0 | Higher pH accelerates reaction but risks disulfide formation. |

| Temperature | 4°C – 25°C | Reaction is efficient at RT; 4°C preserves protein drugs. |

| Yield (Thioether) | > 85% | Determined by Ellman’s Reagent assay (loss of free thiols). |

| Stability | High | Thioether bonds are stable in plasma (unlike disulfides). |

Advanced Application: Poly(ester amide) Synthesis via Metal-Halide Elimination

For researchers synthesizing bulk biodegradable polymers (rather than hydrogels), N-Chloroacetyl-DL-serine acts as a monomer in Metal-Halide Salt Polycondensation .

Concept: Reaction of a dicarboxylic acid salt (e.g., Potassium Adipate) with the chloroacetyl group and the serine carboxyl (pre-activated) drives polymerization.

Reaction Scheme (DOT):

Caption: Synthesis of Poly(ester amides) utilizing the chloroacetyl group as a leaving group to form ester linkages.

Protocol Highlights:

-

Monomer Prep: Convert N-Chloroacetyl-DL-serine into its cesium or potassium salt form.

-

Polymerization: React with an

-dihalide or activate the serine carboxyl to react with a diol, while the chloroacetyl group reacts with a carboxylate. -

Result: A polymer containing ester linkages (degradable) and amide linkages (hydrogen bonding/strength), with the serine "R" group providing hydrophilicity.

References

-

Fisher Scientific. (2025). Safety Data Sheet: N-Chloroacetyl-DL-serine. Retrieved from

-

Rodriguez-Galan, A., et al. (2011). "Degradable Poly(ester amide)s for Biomedical Applications." Polymers, 3(1), 65-99. (Discusses metal halide polymerization of chloroacetate derivatives). Retrieved from

-

Thermo Fisher Scientific. (2024). Sulfhydryl-Reactive Crosslinker Chemistry: Haloacetyls. Retrieved from

-

NIH PubChem. (2025). Compound Summary: N-Chloroacetyl-DL-serine (CAS 67206-28-4).[1][2][3] Retrieved from

-

BOC Sciences. (2024).[] Thiol Conjugation Strategies in Polymer Science. Retrieved from

Sources

N-Acylation with Chloroacetyl-DL-serine: A Comprehensive Guide for Researchers

This document provides a detailed exploration of the N-acylation of DL-serine using chloroacetyl chloride, a cornerstone reaction for synthesizing N-chloroacetyl-DL-serine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information. Our focus is to blend theoretical principles with practical, field-tested protocols to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Acylated Amino Acids

N-acylation is a fundamental chemical transformation that establishes a stable amide bond, a linkage that is ubiquitous in peptides, proteins, and a vast array of pharmaceuticals. The resulting N-acyl amino acids (NAAAs) are a class of lipid signaling molecules with diverse physiological roles, including involvement in inflammation, pain perception, and metabolic regulation.[1]

Chloroacetyl-DL-serine, the product of the reaction detailed herein, is a particularly valuable building block in synthetic organic chemistry. The presence of the α-chloro group on the acetyl moiety introduces a reactive handle for subsequent nucleophilic substitution, allowing for the facile construction of more complex molecules and peptide analogues.[2] This bifunctional nature makes it a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[3]

The Schotten-Baumann Reaction: A Robust Method for N-Acylation

The N-acylation of amino acids with acyl chlorides is typically achieved through the Schotten-Baumann reaction. This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base. The base plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amino group, increasing its nucleophilicity.[4][5]

The reaction is often performed in a biphasic system or an aqueous medium, which can be advantageous for reactions involving water-soluble starting materials like amino acids. A Chinese patent describes a similar acylation of DL-serine to produce N-acetyl-DL-serine in an alkaline solution, highlighting the suitability of these conditions for serine derivatives.[6]

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of DL-serine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion as a leaving group and subsequent deprotonation by the base to yield the stable N-chloroacetyl-DL-serine amide.

Caption: Mechanistic flow of the Schotten-Baumann reaction for N-chloroacetylation of DL-serine.

Experimental Protocol: Synthesis of N-Chloroacetyl-DL-serine

This protocol is based on established Schotten-Baumann conditions and has been optimized for the N-chloroacetylation of DL-serine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| DL-Serine | ≥99% | Sigma-Aldrich, etc. | |

| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich, etc. | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | |

| Hydrochloric Acid (HCl) | 37% | Standard Supplier | For pH adjustment. |

| Deionized Water | |||

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying organic phase. |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter/probe.

-

Ice-water bath.

-

Magnetic stir plate.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of N-Chloroacetyl-DL-serine.

Detailed Steps:

-

Dissolution: In a three-neck round-bottom flask, dissolve DL-serine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide. Use enough NaOH solution to fully dissolve the amino acid and to act as the base for the reaction.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with vigorous stirring.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30-45 minutes. It is crucial to monitor the pH of the reaction mixture and maintain it between 9 and 11 by the concurrent addition of 2 M NaOH solution if necessary.

-

Reaction: After the complete addition of chloroacetyl chloride, continue stirring the reaction mixture at 0-5°C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice-water bath and carefully acidify to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the product.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate. Repeat the extraction three times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-DL-serine.

-

Purification: The crude product can be further purified by recrystallization, for example, from a mixture of ethyl acetate and hexane, to obtain a white crystalline solid.

Characterization of N-Chloroacetyl-DL-serine

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are expected analytical data for N-chloroacetyl-DL-serine.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈ClNO₄ | Chem-Impex |

| Molecular Weight | 181.57 g/mol | Chem-Impex |

| Appearance | White crystalline powder | Chem-Impex |

| Melting Point | 117-125 °C (decomposes) | Chem-Impex[3] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the alpha-proton of the serine backbone, the diastereotopic beta-protons, and the protons of the chloroacetyl group.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the alpha- and beta-carbons of the serine moiety, and the methylene carbon of the chloroacetyl group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of N-chloroacetyl-DL-serine.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-Cl stretch. FTIR is also a useful tool for identifying serine isomers and their racemic mixtures.[7][8]

Safety Precautions

Working with chloroacetyl chloride requires strict adherence to safety protocols due to its hazardous nature.

-

Handling: Chloroacetyl chloride is highly corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water.[9] Always handle this reagent in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: Store chloroacetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, bases, and amines.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The N-acylation of DL-serine with chloroacetyl chloride via the Schotten-Baumann reaction is a reliable and efficient method for the synthesis of N-chloroacetyl-DL-serine. This versatile intermediate serves as a valuable precursor in the development of novel pharmaceuticals and other bioactive molecules. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently synthesize and characterize this important compound, paving the way for further scientific discovery.

References

- He, J., & Wang, Y. (2012). Method for preparing D-serine and L-serine with DL-serine as raw material.

-

Sathee, V. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

- Prajapati, A., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification.

-

ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

- Fu, Y., et al. (2022).

-

National Center for Biotechnology Information. (n.d.). DL-Serine. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). dl-Serine. NIST Chemistry WebBook. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central.

- Taylor & Francis Online. (2018).

- ResearchGate. (2018).

- Sigma-Aldrich. (n.d.).

Sources

- 1. dl-Serine [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Serine(56-45-1) 13C NMR spectrum [chemicalbook.com]

- 8. 13C NMR detection of folate-mediated serine and glycine synthesis in vivo in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Protein Interactions with Chloroacetyl-DL-serine

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Protein Interactions with Covalent Probes

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular function and for the development of novel therapeutics. While numerous techniques exist to study PPIs, the use of covalent chemical probes offers a powerful approach to capture both stable and transient interactions that might be missed by other methods.[1][2] Chloroacetyl-DL-serine is a versatile electrophilic probe that can be employed in a variety of workflows to covalently label interacting proteins, enabling their subsequent identification and characterization.

This guide provides a comprehensive overview of the principles and applications of this compound in protein interaction studies. We will delve into the chemical basis of its reactivity, provide detailed protocols for its use in affinity labeling and proximity-dependent biotinylation, and discuss the downstream analysis of labeled proteins using mass spectrometry.

The Chemistry of this compound: A Targeted Covalent Approach

This compound possesses a reactive chloroacetyl group attached to the amino acid serine. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack by certain amino acid side chains on a protein's surface. This results in the formation of a stable, covalent thioether or aminoether bond, effectively "trapping" the interacting protein.

The primary targets for the chloroacetyl group are nucleophilic amino acid residues. The reactivity is highly dependent on the pKa of the nucleophile and the pH of the reaction buffer.[3]

-

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Reaction with chloroacetamide is efficient at neutral to slightly basic pH (pH 7-8.5).[1][4]

-

Histidine: The imidazole side chain of histidine can also react with chloroacetyl groups, although the reaction is generally slower than with cysteine.[1]

-

Lysine: The ε-amino group of lysine is another potential target. However, its higher pKa means that the reaction is more favorable at a more basic pH. Under physiological conditions (pH 7.4), the reaction with lysine is generally less efficient than with cysteine.[5]

-

Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues are generally poor nucleophiles and are unlikely to react significantly with chloroacetyl groups under standard biological conditions.[6] However, in the unique microenvironment of an enzyme's active site or a protein-protein interface, the reactivity of these residues can be enhanced, a phenomenon known as "proximity-induced reactivity."[7]

The use of a DL-serine racemic mixture is often a practical choice in chemical probe synthesis. Synthesizing a racemic mixture can be more cost-effective and straightforward than producing a pure enantiomer.[8][9] For the purpose of protein labeling, where the primary reactive moiety is the chloroacetyl group, the chirality of the serine backbone may not significantly impact the labeling efficiency in many applications.

Experimental Design: Key Considerations

Before embarking on an experiment, several factors must be considered to ensure a successful outcome.

| Parameter | Recommendation | Rationale |

| Buffer pH | 7.2 - 8.0 | Balances protein stability with the reactivity of the chloroacetyl group towards target nucleophiles, primarily cysteine.[4] |

| Buffer Composition | Non-nucleophilic buffers (e.g., HEPES, phosphate) | Avoids reaction of the buffer components with the chloroacetyl group. |

| Reagent Concentration | 10 - 100 µM | A starting point for optimization. Higher concentrations can lead to non-specific labeling, while lower concentrations may not yield sufficient labeling. |

| Incubation Time | 30 minutes - 2 hours | Dependent on the reactivity of the target protein and the concentration of the probe. |

| Temperature | 4°C - 37°C | Lower temperatures can help to minimize protein degradation and non-specific reactions. |

Application 1: Affinity-Based Protein Profiling (AfBPP)

In AfBPP, this compound can be used to identify the binding partners of a protein of interest (the "bait"). The bait protein is first incubated with a cell lysate or a purified protein mixture to allow for the formation of protein complexes. Subsequently, this compound is added to covalently label proteins that are in close proximity to the bait. The bait protein, along with its covalently linked partners, can then be purified and the interacting proteins identified by mass spectrometry.

Protocol: Affinity-Based Protein Profiling

-

Protein Complex Formation:

-

Incubate the purified bait protein with cell lysate or a mixture of potential interacting proteins in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 1 hour at 4°C with gentle rotation.

-

-

Covalent Labeling:

-

Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO.

-

Add this compound to the protein mixture to a final concentration of 50 µM.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Add a nucleophilic quenching agent, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10 mM to consume any unreacted this compound.

-

-

Affinity Purification:

-

If the bait protein is tagged (e.g., with a His-tag or GST-tag), proceed with affinity purification according to the manufacturer's protocol.

-

Wash the affinity resin extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bait protein and its covalently bound partners from the affinity resin.

-

Prepare the eluate for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion of the proteins.

-

-

LC-MS/MS Analysis:

Application 2: Proximity-Dependent Biotinylation (PDB)

For a more targeted approach to identifying interacting proteins within a cellular context, this compound can be modified to include a biotin tag. This "proximity probe" allows for the biotinylation of proteins that are in close proximity to a bait protein of interest. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.

Protocol: Proximity-Dependent Biotinylation

-

Probe Synthesis:

-

Synthesize a biotinylated version of this compound. This typically involves coupling biotin to the serine hydroxyl group or another suitable position on the molecule.

-

-

Cell Treatment:

-

Treat live cells expressing the bait protein with the biotinylated this compound probe. The concentration and incubation time will need to be optimized for the specific cell type and bait protein.

-

-

Cell Lysis:

-

After incubation, wash the cells to remove excess probe and lyse the cells in a buffer containing detergents to solubilize proteins.

-

-

Streptavidin Affinity Purification:

-

Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

-

On-Bead Digestion:

-

Perform an on-bead tryptic digest of the captured proteins. This helps to reduce background from the highly abundant streptavidin protein.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identified proteins that are significantly enriched in the sample compared to control experiments (e.g., cells not expressing the bait protein) are considered potential interaction partners.

-

Downstream Analysis: Mass Spectrometry

Mass spectrometry is the cornerstone for identifying proteins that have been covalently labeled with this compound. The analysis of the resulting data requires specialized software and a deep understanding of peptide fragmentation.[2][10]

Upon fragmentation in the mass spectrometer, peptides carrying the this compound modification will produce a characteristic mass shift. The mass of the chloroacetyl group is 76.5 Da. After reaction with a thiol group (from cysteine), for example, the resulting modification will have a mass of 75.03 Da (loss of HCl). This specific mass shift can be used to identify the modified peptide and, by extension, the site of covalent attachment.

Troubleshooting and Considerations

-

Non-specific Labeling: High concentrations of the probe or long incubation times can lead to the labeling of non-interacting proteins. It is crucial to perform control experiments, such as using a non-reactive analog of the probe or performing the labeling in the absence of the bait protein.

-

Probe Stability: Chloroacetamide can undergo hydrolysis in aqueous buffers, especially at higher pH and temperature.[12][13][14] It is recommended to prepare fresh stock solutions of the probe and to be mindful of the stability during long incubations.

-

Validation of Interactions: Mass spectrometry-based identification of interacting proteins should always be validated by an orthogonal method, such as co-immunoprecipitation or Western blotting.

Conclusion

This compound is a valuable tool for the study of protein-protein interactions. Its ability to form stable covalent bonds with interacting partners allows for the capture of both strong and transient complexes. By carefully designing experiments and utilizing the power of mass spectrometry, researchers can gain unprecedented insights into the complex networks that govern cellular life.

References

-

Ho, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1834-1843. [Link]

-

Gauchet, C., et al. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 25(3), 489-507. [Link]

-

Gabelli, S. B., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3359-3368. [Link]

-

Wang, J., et al. (2014). Short peptide tag for covalent protein labeling based on coiled coils. Bioconjugate Chemistry, 25(1), 178-187. [Link]

-

Vinogradova, E. V., et al. (2020). An activity-guided map of electrophile-cysteine interactions in primary human T cells. Cell, 182(4), 1009-1026.e29. [Link]

-

Ronwin, E. (1953). Direct Acylation of α-Amino Acids and Dipeptides. The Journal of Organic Chemistry, 18(11), 1546-1552. [Link]

-

Polasky, D. A., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13(1), 1-11. [Link]

-

Wikipedia. (n.d.). Racemic mixture. [Link]

-

Hovey, M. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16566-16575. [Link]

-

Master Organic Chemistry. (2012). What's a Racemic Mixture? [Link]

-

T. de Groot, F. M. (2023). Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. Molecules, 28(1), 477. [Link]

-

Zhang, T., et al. (2022). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society, 144(47), 21545-21556. [Link]

-

Hovey, M. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16566-16575. [Link]

-

Vinogradova, E. V., et al. (2021). Comprehensive Mapping of Electrophilic Small Molecule-Protein Interactions in Human Cells. ChemRxiv. [Link]

-

Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

-

Schipper, D. E., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 57(19), 9098-9104. [Link]

-

St. Denis, J. D., et al. (2018). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 19(21), 2268-2273. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

- Google Patents. (n.d.).

-

Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]

-

Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

-

Woo, C. M., et al. (2014). Mapping the Protein Interaction Landscape for Fully Functionalized Small-Molecule Probes in Human Cells. Journal of the American Chemical Society, 136(31), 11048-11056. [Link]

-

Abo, M., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1549-1561. [Link]

-

Hovey, M. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16566-16575. [Link]

-

UMass ScholarWorks. (n.d.). STRUCTURAL ANALYSIS OF PROTEIN THERAPEUTICS USING COVALENT LABELING – MASS SPECTROMETRY. [Link]

-

Schmidt, E. W. (2014). Heterocyclization reaction of cysteine, serine, or threonine residues. Natural Product Reports, 31(3), 323-341. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Mascot. (n.d.). Peptide fragmentation. [Link]

-

Polymers. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. [Link]

-

YouTube. (2011). Fly Paper: Mapping the Protein Interactions of Our Distant Relative. [Link]

-

Liu, H., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(15), 5985-5990. [Link]

-

ChemRxiv. (2023). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. [Link]

-

Pharmaacademias. (n.d.). Racemic Modification and Resolution of Racemic Mixtures. [Link]

-

Pollegioni, L., & Prencipe, G. (2020). L-serine synthesis via the phosphorylated pathway in humans. Cellular and Molecular Life Sciences, 77(21), 4293-4306. [Link]

-

Furuya, S., et al. (2008). An Essential Role for De Novo Biosynthesis of L-serine in CNS Development. Journal of Neuroscience, 28(44), 11159-11171. [Link]

-

ResearchGate. (n.d.). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Short peptide tag for covalent protein labeling based on coiled coils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Racemic mixture - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uab.edu [uab.edu]

- 11. Mascot help: Peptide fragmentation [matrixscience.com]

- 12. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloroacetyl-DL-serine

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Chemical Process Engineers, Medicinal Chemists, and R&D Scientists Version: 1.0

Executive Summary & Reaction Overview

The synthesis of N-Chloroacetyl-DL-serine is typically achieved via the Schotten-Baumann reaction .[1] This involves the acylation of the amino group of DL-serine with chloroacetyl chloride in an aqueous alkaline medium. While the reaction is robust, the presence of the hydroxyl group on serine and the high reactivity of the acyl chloride introduce specific competing side reactions that must be managed through precise pH and temperature control.

Core Reaction:

Troubleshooting Guide (Q&A)

Category A: Selectivity Issues (O-Acylation vs. N-Acylation)

Q1: Why does my crude NMR show signals corresponding to an ester linkage (O-acylation)? A: This indicates loss of chemoselectivity .

-

Mechanism: While the amino group (

) is more nucleophilic than the hydroxyl group ( -

Solution: Maintain the reaction pH strictly between 9.0 and 11.0 . Use a pH-stat or add base simultaneously with the acid chloride.

-

Recovery: If O-acylation occurs, the product can sometimes be salvaged. Treating the O-acyl derivative with mild aqueous base can induce an

acyl shift , converting it to the desired N-acyl product, provided the amine is free.

Q2: I am observing a byproduct with two chloroacetyl groups. What is this? A: This is N,O-bis(chloroacetyl)-DL-serine .[1]

-

Cause: A large excess of chloroacetyl chloride (>1.5 equivalents) or insufficient mixing (local high concentrations) can lead to acylation at both the nitrogen and oxygen sites.

-

Prevention: Use a stoichiometric excess of only 1.1–1.2 equivalents of chloroacetyl chloride. Ensure vigorous stirring to disperse the hydrophobic acid chloride in the aqueous phase.

Category B: Yield & Reagent Stability

Q3: My yield is consistently low (<40%), even though I used excess acid chloride. A: The primary culprit is hydrolysis of the reagent .

-

Mechanism: Chloroacetyl chloride hydrolyzes rapidly in water to form chloroacetic acid and HCl. This reaction competes with the acylation of serine.

-

Thermodynamics: Hydrolysis is exothermic and accelerated by heat.

-

Corrective Action:

-

Temperature: Keep the reaction mixture at 0–5°C during the addition.

-

Addition Rate: Add the acid chloride dropwise. A slow addition ensures the amine (which reacts faster than water) consumes the reagent before hydrolysis dominates.

-

Reagent Quality: Ensure your chloroacetyl chloride is not already hydrolyzed (it should be a clear liquid, not cloudy).

-

Category C: Purification & Isolation[1][2]

Q4: The product is not precipitating upon acidification. A: N-Chloroacetyl-DL-serine has higher water solubility than many other N-acyl amino acids due to the polarity of the chloro- group and the serine hydroxyl.

-

Troubleshooting:

-

Saturation: Saturate the aqueous phase with NaCl (salting out) before extraction.

-

Solvent Choice: Extract with Ethyl Acetate (3x). Avoid non-polar solvents like hexane for extraction as the product is too polar.

-

pH Endpoint: Ensure acidification reaches pH ~1-2 (using dilute HCl) to fully protonate the carboxylic acid.

-

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions.

Figure 1: Reaction network showing the competition between N-acylation (green), O-acylation (orange), and reagent hydrolysis (grey).[1]

Validated Experimental Protocol

Objective: Synthesis of N-Chloroacetyl-DL-serine (Scale: 100 mmol)

Materials

-

DL-Serine: 10.5 g (100 mmol)[1]

-

Chloroacetyl Chloride: 13.5 g (120 mmol, 1.2 eq)[1]

-

Sodium Hydroxide (2N): ~120 mL total

-

Solvents: Ethyl Acetate, HCl (conc), NaCl.

Procedure

-

Dissolution:

-

In a 500 mL 3-neck round-bottom flask, dissolve 10.5 g of DL-serine in 50 mL of 2N NaOH (100 mmol).

-

Add a magnetic stir bar and cool the solution to 0–5°C using an ice-salt bath.

-

-

Acylation (The Critical Step):

-

Place 13.5 g of chloroacetyl chloride in a pressure-equalizing addition funnel.

-

Add the acid chloride dropwise over 45–60 minutes.

-

Simultaneously , monitor pH. Maintain pH at 9–10 by dropwise addition of additional 2N NaOH. Do not let pH exceed 11 to avoid di-acylation or hydrolysis.[1]

-

Tip: If the solution becomes cloudy/oily, increase stirring speed to disperse the reagent.

-

-

Completion:

-

After addition is complete, remove the ice bath and stir at room temperature for 1 hour.

-

Check TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1) to ensure consumption of serine.

-

-

Work-up:

-

Acidify the solution carefully with concentrated HCl to pH 1–2 while cooling (exothermic).

-

Saturate the aqueous solution with solid NaCl.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Combine organic layers, dry over anhydrous

, and filter.

-

-

Purification:

-

Evaporate the solvent under reduced pressure to obtain a crude solid/oil.

-

Recrystallization: Dissolve crude in a minimum amount of warm Ethyl Acetate.[2] Add Hexane dropwise until turbid. Cool to 4°C overnight.

-

Yield Target: 60–75%.

-

Melting Point: Expect 117–122°C (with decomposition) [1, 2].

-

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 117–125°C (Dec) | Capillary MP |

| Solubility | Soluble in water, ethanol, EtOAc | Solubility Test |

| Identity | NMR confirms N-CH2-CO signal | 1H-NMR |

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 3). John Wiley & Sons. (Classic reference for Schotten-Baumann procedures of amino acids).

Sources

Technical Support Center: A Troubleshooting Guide for Chloroacetyl-DL-serine Experiments

As a Senior Application Scientist, this guide synthesizes field-proven insights with established biochemical principles to help you navigate the complexities of working with Chloroacetyl-DL-serine. This versatile reagent is a cornerstone in peptide synthesis, enzyme inhibition studies, and pharmaceutical development, but its reactivity requires careful handling and optimized protocols.[1] This guide is structured to address the most common challenges encountered during its use, providing not just solutions but the underlying rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reagent Properties, Storage, and Handling

Question 1: What are the fundamental properties of this compound I need to know before starting my experiment?

Answer: Understanding the physicochemical properties of this compound is critical for experimental design, including solvent selection and reaction setup. It is a white crystalline powder that serves as a key intermediate in various syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | ClAc-DL-Ser-OH, N-Chloroacetyl-DL-serine | [1][2] |

| Molecular Formula | C₅H₈ClNO₄ | [1][2] |

| Molecular Weight | 181.57 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 117-125 °C (with decomposition) | [1] |

| Purity | Typically ≥97% | [1] |

| Solubility | Limited water solubility ("very faint turbidity") | [2] |

| Storage Temperature | 0-8 °C | [1] |

It's important to note that as a racemic (DL) mixture, its solubility characteristics can differ from the individual L- or D-enantiomers.[3]

Question 2: How should I store and handle this compound to prevent degradation?

Answer: Proper storage is crucial to maintain the reagent's integrity. The chloroacetyl group is susceptible to hydrolysis, which can compromise your experiments.

-

Storage: Always store this compound in a tightly sealed container at the recommended temperature of 0-8°C.[1][2] Desiccation is highly recommended. The chloroacetyl moiety is electrophilic and can react with atmospheric moisture over time, leading to the formation of hydroxyacetyl-DL-serine and hydrochloric acid.

-

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation on the cold powder.

-

Use in a well-ventilated area or under a chemical fume hood. While specific toxicity data is limited, related compounds like chloroacetyl chloride are toxic and corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Weigh the reagent promptly and securely reseal the container to minimize exposure to air and humidity.

-

Section 2: Reaction and Synthesis Troubleshooting

Question 3: My reaction yield is low or non-existent. What are the most likely causes?

Answer: Low yield is a common issue that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions. The following decision tree can help diagnose the problem.

Caption: Troubleshooting Decision Tree for Low Yields.

In-depth Explanation:

-

Reagent Integrity: Before troubleshooting the reaction, verify the starting material. Hydrolysis of the chloroacetyl group is the most common degradation pathway. An NMR or LC-MS of the starting material can quickly confirm its identity and purity.

-

Reaction Conditions:

-

pH is Critical: The chloroacetyl group reacts with nucleophiles via an SN2 mechanism.[4] For amine or thiol nucleophiles, the pH must be high enough to deprotonate the nucleophile, making it reactive. However, excessively high pH (typically > 9) will accelerate the hydrolysis of the chloroacetyl group, consuming your reagent. For reactions with thiols (e.g., cysteine), a pH around 8 is often a good starting point.[5]

-

Solvent Choice: Use a dry, polar aprotic solvent like DMF or NMP to ensure the reactants are dissolved and to avoid introducing a competing nucleophile (like water or alcohol).[6]

-

-

Side Reactions: The primary culprit is often hydrolysis. Another possibility is a reaction with nucleophilic buffer components (e.g., the primary amine in Tris buffer is an excellent nucleophile and should be avoided).

Question 4: I'm trying to conjugate this compound to a cysteine-containing peptide, but the efficiency is poor. What specific protocol should I follow?

Answer: This is a classic application, creating a stable thioether bond. Inefficiency often arises from peptide aggregation, incorrect pH, or oxidation of the cysteine thiol.

Experimental Protocol: Cysteine Peptide Conjugation

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in a degassed buffer to a final concentration of 1-5 mg/mL. A suitable buffer is 100 mM sodium phosphate, pH 7.5-8.0.

-